3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098090-33-4
VCID: VC3162371
InChI: InChI=1S/C8H11N5/c9-13-10-5-4-8-6-2-1-3-7(6)11-12-8/h1-5H2,(H,11,12)
SMILES: C1CC2=C(C1)NN=C2CCN=[N+]=[N-]
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol

3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

CAS No.: 2098090-33-4

Cat. No.: VC3162371

Molecular Formula: C8H11N5

Molecular Weight: 177.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole - 2098090-33-4

Specification

CAS No. 2098090-33-4
Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
IUPAC Name 3-(2-azidoethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Standard InChI InChI=1S/C8H11N5/c9-13-10-5-4-8-6-2-1-3-7(6)11-12-8/h1-5H2,(H,11,12)
Standard InChI Key QYJWLSIMBDFNLQ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)NN=C2CCN=[N+]=[N-]
Canonical SMILES C1CC2=C(C1)NN=C2CCN=[N+]=[N-]

Introduction

Chemical Structure and Properties

Molecular Structure

3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole belongs to the class of fused heterocycles containing a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) fused with a cyclopentane ring. The key structural features include:

  • Molecular Formula: C9H11N5

  • Molecular Weight: Approximately 189.22 g/mol

  • Core Structure: A tetrahydrocyclopenta[c]pyrazole scaffold with an azidoethyl group at position 3

  • Functional Groups: Azide (-N3), pyrazole ring (C3H3N2)

The azido group at the terminal position of the ethyl chain is particularly notable as a reactive functional group that can participate in various transformations, especially copper-catalyzed azide-alkyne cycloaddition reactions.

Physical and Chemical Properties

Based on the properties of related compounds, 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is likely to have the following characteristics:

PropertyExpected Characteristics
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilityModerate solubility in organic solvents (methanol, ethanol, dichloromethane, etc.); Limited water solubility
StabilityPotentially sensitive to heat, light, and strong oxidizing or reducing agents due to the azide group
BasicityWeak base (similar to pyrazole with pKb ~11.5)

Structural Comparison

The following table compares 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with structurally related compounds:

CompoundStructural FeaturesMolecular FormulaMolecular Weight
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazoleAzidoethyl at position 3C9H11N5~189.22 g/mol
3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazoleMethyl at position 3C7H10N2122.17 g/mol
5-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acidCarboxylic acid at position 3, thiophenyl at position 5C11H10N2O2S234.28 g/mol

Synthesis Methods

Formation of the Tetrahydrocyclopenta[c]pyrazole Core

The core structure could be synthesized through several approaches:

  • Cyclocondensation Reactions:

    • Reaction of hydrazine derivatives with appropriate unsaturated carbonyl compounds

    • Knorr-type synthesis involving the condensation of 1,3-diketones with hydrazine derivatives

  • Cycloaddition Approach:

    • 1,3-Dipolar cycloaddition of diazocarbonyl compounds with appropriate unsaturated substrates

    • Reaction of ethyl diazoacetate with cyclopentene derivatives in the presence of catalysts

  • Fusion of Preformed Rings:

    • Construction of a pyrazole ring followed by functionalization and ring fusion with a cyclopentane moiety

Synthetic Challenges

The synthesis of 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole may face several challenges:

  • Regioselectivity: Pyrazole formation often results in regioisomeric mixtures, requiring careful control of reaction conditions and choice of starting materials

  • Azide Safety: Azides are potentially energetic compounds and require proper handling and safety precautions, especially when working with low molecular weight azides

  • Purification: Separation of regioisomers and removal of side products may require sophisticated purification techniques

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Expected 1H NMR features:

  • Signals for cyclopentane ring protons (δ 1.5-3.0 ppm)

  • Signals for azidoethyl group: CH2CH2N3 (δ 3.3-4.5 ppm)

  • Signal for the NH proton of pyrazole (if present, δ 10-13 ppm)

Expected 13C NMR features:

  • Cyclopentane carbon signals (δ 20-35 ppm)

  • Azidoethyl carbon signals (δ 45-55 ppm)

  • Pyrazole ring carbon signals (δ 130-150 ppm)

Infrared (IR) Spectroscopy

Key expected IR bands:

  • Azide stretching: ~2100 cm-1 (strong, characteristic)

  • N-H stretching (if present): 3100-3500 cm-1

  • C-H stretching: 2800-3000 cm-1

  • C=N and C=C stretching: 1400-1650 cm-1

Mass Spectrometry

Expected mass spectrometric features:

  • Molecular ion peak: m/z 189

  • Fragmentation pattern likely involving:

    • Loss of N2 from azide group (M-28)

    • Further fragmentation of the azidoethyl group

    • Characteristic fragments of the tetrahydrocyclopenta[c]pyrazole core

Biological Activities and Applications

Applications in Synthetic Chemistry

The presence of the azide functionality makes this compound particularly valuable for:

  • Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the compound to serve as a building block for complex molecules

  • Bioconjugation: The selective reactivity of azides makes them ideal for bioorthogonal chemistry applications, allowing attachment to biomolecules under mild conditions

  • Photoaffinity Labeling: Azides can be photolyzed to generate reactive nitrene intermediates, potentially useful in biochemical studies

Structure-Activity Relationship Considerations

Several structural features of 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole may influence its biological activity:

Structural FeaturePotential Impact on Activity
Pyrazole ringProvides hydrogen bond donor/acceptor sites; contributes to target binding
Fused cyclopentaneRestricts conformational flexibility; may enhance binding affinity
Azidoethyl groupOffers bioorthogonal reactivity; may influence solubility and cell permeability
Position of substitutionAffects electronic distribution and interaction with biological targets

Structure-Based Design and Modifications

Computational Studies

Computational methods could provide valuable insights into the properties of 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole:

  • Molecular Dynamics (MD) Simulations:

    • Evaluation of conformational preferences

    • Assessment of stability in different environments

  • Density Functional Theory (DFT) Calculations:

    • Prediction of electronic properties

    • Estimation of reactivity parameters

  • Docking Studies:

    • Prediction of binding modes with potential biological targets

    • Identification of key interactions guiding biological activity

These computational approaches, similar to those used for pyranopyrazole derivatives , could guide the rational design of derivatives with optimized properties.

Current Research and Future Directions

Recent Advances in Pyrazole Chemistry

Recent research in the field of fused pyrazole chemistry has focused on:

  • Novel Synthetic Methodologies:

    • Development of regioselective synthesis methods for pyrazole derivatives

    • Application of green chemistry principles to pyrazole synthesis

  • Biological Activity Screening:

    • Exploration of antiviral activities, particularly against coronaviruses

    • Investigation of anticancer and anti-inflammatory properties

  • Click Chemistry Applications:

    • Utilization of azide-containing heterocycles in bioconjugation

    • Development of drug delivery systems using click chemistry

Future Research Opportunities

Future studies on 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole might explore:

  • Optimized Synthesis:

    • Development of efficient, scalable synthesis routes

    • Exploration of green chemistry approaches

  • Comprehensive Biological Evaluation:

    • Systematic screening against various biological targets

    • Structure-activity relationship studies

  • Click Chemistry Applications:

    • Creation of compound libraries through click chemistry

    • Development of targeted drug delivery systems

  • Materials Science Applications:

    • Exploration of potential uses in functional materials

    • Investigation of coordination chemistry properties

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